molecular formula C11H14ClNO3 B15281828 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine

2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine

Cat. No.: B15281828
M. Wt: 243.68 g/mol
InChI Key: LBSOLHHYSZTSSJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with chloro, methoxy, and dioxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine typically involves the reaction of 2-chloro-4-hydroxy-6-methoxypyridine with 2-ethyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)-6-methoxypyridine
  • 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-ethoxypyridine
  • 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-5-methoxypyridine

Uniqueness

2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the dioxolane ring enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine

InChI

InChI=1S/C11H14ClNO3/c1-3-11(15-4-5-16-11)8-6-9(12)13-10(7-8)14-2/h6-7H,3-5H2,1-2H3

InChI Key

LBSOLHHYSZTSSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC(=NC(=C2)Cl)OC

Origin of Product

United States

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